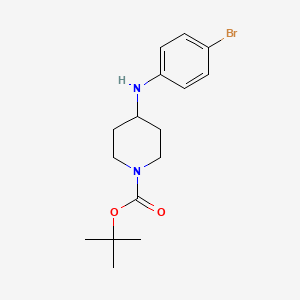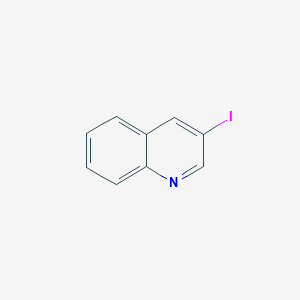
2,6-ビス(ヒドロキシメチル)ナフタレン
概要
説明
2,6-Bis(hydroxymethyl)naphthalene is an organic compound with the molecular formula C12H12O2. It is a derivative of naphthalene, featuring hydroxymethyl groups at the 2 and 6 positions of the naphthalene ring system. This compound is known for its white to light yellow powder appearance and is commonly used in various scientific research applications.
科学的研究の応用
2,6-Bis(hydroxymethyl)naphthalene is utilized in various scientific research fields, including chemistry, biology, medicine, and industry. Its applications include:
Chemistry: As a building block for synthesizing more complex organic compounds.
Biology: In the study of enzyme inhibitors and other biological molecules.
Medicine: Potential use in drug development and as a precursor for pharmaceuticals.
Industry: Employed in the production of dyes, pigments, and other chemical products.
作用機序
Target of Action
It is known that the compound is used in the production of biodiesel and in the synthesis of fluorescent distyrylnaphthalene derivatives for bioapplications . This suggests that its targets could be related to these applications.
Mode of Action
2,6-Bis(hydroxymethyl)naphthalene interacts with its targets through its two hydroxyl groups and two methyl substituents . It is capable of accepting electrons from other molecules and will react with xylene to produce a neutral form . This property makes it useful for oxidation reactions .
準備方法
Synthetic Routes and Reaction Conditions: 2,6-Bis(hydroxymethyl)naphthalene can be synthesized through several methods, including the hydroxylation of naphthalene derivatives. One common approach involves the reaction of naphthalene with formaldehyde in the presence of a strong base, such as sodium hydroxide, under controlled temperature and pressure conditions.
Industrial Production Methods: In an industrial setting, the production of 2,6-Bis(hydroxymethyl)naphthalene typically involves large-scale chemical reactors where precise control of reaction parameters is maintained to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to achieve the desired quality.
化学反応の分析
Types of Reactions: 2,6-Bis(hydroxymethyl)naphthalene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like halides or alkyl halides under appropriate conditions.
Major Products Formed:
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Alcohols or alkanes can be formed.
Substitution: Substituted naphthalenes or other derivatives may result from these reactions.
類似化合物との比較
1,4-Naphthalenediol
2,7-Dihydroxynaphthalene
1,8-Naphthalic anhydride
特性
IUPAC Name |
[6-(hydroxymethyl)naphthalen-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O2/c13-7-9-1-3-11-6-10(8-14)2-4-12(11)5-9/h1-6,13-14H,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSFGHKDDKYEERH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)CO)C=C1CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90472651 | |
| Record name | 2,6-Bis(hydroxymethyl)naphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90472651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5859-93-8 | |
| Record name | 2,6-Bis(hydroxymethyl)naphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90472651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes the biocatalytic production of 2,6-Bis(hydroxymethyl)naphthalene unique?
A1: The research presented in the paper [] details a novel method for producing 2,6-Bis(hydroxymethyl)naphthalene from 2,6-dimethylnaphthalene. Unlike traditional chemical synthesis, this process utilizes a recombinant microorganism containing the enzyme Xylene monooxygenase. This enzyme catalyzes the specific oxidation of the methyl groups in 2,6-dimethylnaphthalene to their corresponding hydroxymethyl groups, resulting in the formation of 2,6-Bis(hydroxymethyl)naphthalene, as well as other valuable intermediates like 6-methyl-2-hydroxymethylnaphthalene, 6-methyl-2-naphthoic acid, and 2,6-naphthalenedicarboxylic acid. This biocatalytic approach offers potential advantages in terms of selectivity, environmental impact, and the ability to operate under milder reaction conditions compared to conventional chemical synthesis methods.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![7-Chlorothieno[3,2-B]pyridine-6-carboxylic acid](/img/structure/B1589724.png)

![(4'-(Diphenylamino)-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B1589731.png)
![5,8-Dimethoxy-[1,2,4]triazolo[1,5-c]pyrimidin-2-amine](/img/structure/B1589736.png)
